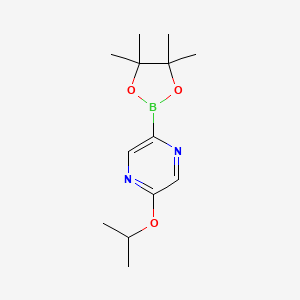

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester

Vue d'ensemble

Description

“5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are highly valuable building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign .

Synthesis Analysis

The synthesis of boronic esters like “this compound” often involves the use of a radical approach . For example, pinacol boronic esters can be prepared via a highly regio and stereoselective zirconocene catalysed hydroboration of terminal and internal alkynes .

Chemical Reactions Analysis

Boronic esters like “this compound” are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Applications De Recherche Scientifique

Improved Synthesis Techniques

An Improved Synthesis of Pyrazole-Boronic Acid Esters

Mullens (2009) discussed an enhanced synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, showcasing its utility in Suzuki couplings. This method simplifies the synthesis process and increases yield, highlighting the compound's versatility in forming complex molecules through cross-coupling reactions (Mullens, 2009).

Synthesis and Electronic Properties

Facile Synthesis and Electronic Analysis

Ahmad et al. (2021) explored the synthesis of thiophene-carboxamides via Suzuki cross-coupling of boronic acids/pinacol esters, demonstrating the role of these compounds in modifying electronic and nonlinear optical properties of materials. This research underscores the importance of boronic esters in fine-tuning the electronic characteristics of organic compounds (Ahmad et al., 2021).

Analytical Challenges and Solutions

Analyzing Highly Reactive Esters

Zhong et al. (2012) addressed the analytical challenges presented by highly reactive pinacolboronate esters, crucial for purity assessment in synthesis. Their work provides insights into stabilizing these compounds for effective analysis, which is vital for ensuring the quality of synthesized materials (Zhong et al., 2012).

Polymer Synthesis and Modification

Innovative Polymer Synthesis

Makino et al. (2020) utilized isopropenyl boronic acid pinacol ester in radical polymerization, leading to new copolymer syntheses. This study illustrates the compound's potential in creating novel polymer materials with specific properties through boron pendant modification (Makino et al., 2020).

Applications in Organic Synthesis

Versatile Syntheses of Pyrazoles and Isoxazoles

Shen et al. (2000) demonstrated the use of resin-supported acetyl carboxylic acids for synthesizing highly substituted pyrazoles or isoxazoles, showcasing the versatility of boronic esters in organic synthesis. This method emphasizes the role of boronic esters in facilitating complex organic reactions (Shen et al., 2000).

Safety and Hazards

Orientations Futures

The future directions for “5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, there could be more research into the use of these compounds in Suzuki–Miyaura coupling reactions and other types of organic synthesis .

Mécanisme D'action

Target of Action

The primary target of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The compound is converted to a mixture of organotrifluoroborate and pinacol . The rate of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The compound’s action results in the formation of new C–C bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Analyse Biochimique

Biochemical Properties

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds . The boronic acid group in this compound forms a complex with the palladium catalyst, enabling the transmetalation step that is essential for the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can modulate the activity of these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic esters can influence cell function by interacting with cellular proteins and enzymes. For instance, the reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can affect cell signaling pathways, gene expression, and cellular metabolism . These interactions can lead to changes in the activity of key enzymes and proteins, potentially altering cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity . Additionally, the compound can bind to specific proteins, altering their conformation and function. These molecular interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its reactivity with hydroxyl-containing biomolecules can lead to gradual degradation over time . Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of enzyme activity and cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can undergo metabolic transformations, such as oxidation and conjugation, which can influence the compound’s activity and stability . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound’s interactions with specific enzymes can modulate their activity, further influencing metabolic pathways and cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can also affect the compound’s distribution, as it can form complexes with proteins and other cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may be localized to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting signals and the nature of its interactions with cellular proteins . This subcellular localization can impact the compound’s activity and function, as it can modulate the activity of enzymes and proteins in specific cellular contexts.

Propriétés

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-8-15-10(7-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBQYHFETBUNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)

![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)

![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)

![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)

![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)